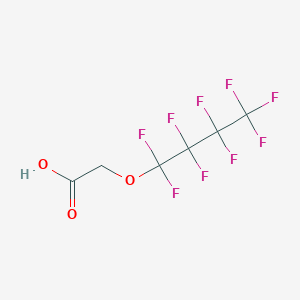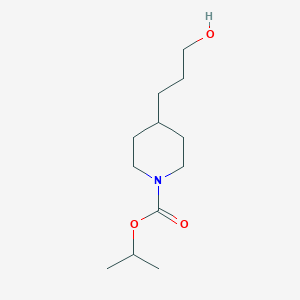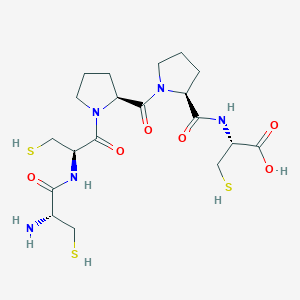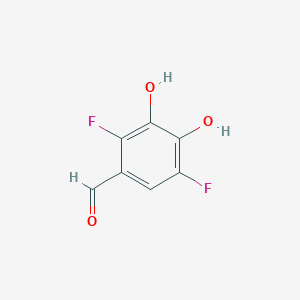![molecular formula C10H15N3O2 B12629397 N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide CAS No. 919997-11-8](/img/structure/B12629397.png)
N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide is a chemical compound that belongs to the class of amides This compound is characterized by the presence of a pyridine ring, an ethyl chain, and a beta-alaninamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with alpha-bromoketones under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via carbon-carbon bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the use of magnesium oxide nanoparticles as catalysts to synthesize pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can participate in oxidative amidation reactions, where methylarenes are oxidized using TBHP in decane . Additionally, it can undergo aerobic oxidative carbon-nitrogen coupling reactions promoted by visible light .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include iodine, TBHP, and various catalysts such as magnesium oxide nanoparticles. The reaction conditions often involve mild temperatures and metal-free environments to ensure selective and efficient transformations.
Major Products Formed: The major products formed from the reactions of this compound include various amide derivatives and imidazopyridine compounds. These products are of interest due to their potential biological and therapeutic applications.
Aplicaciones Científicas De Investigación
N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex organic molecules. In biology, it serves as a pharmacophore for the development of therapeutic agents targeting various diseases . In medicine, the compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent . In industry, it is utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in various biological processes, leading to therapeutic effects. For example, it may inhibit prolyl-4-hydroxylase activity, thereby affecting collagen synthesis and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide include N-(pyridin-2-yl)amides, imidazo[1,2-a]pyridines, and pyrazolo[3,4-b]pyridines . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness: this compound is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. Its structural features enable it to interact with a wide range of molecular targets, making it a versatile compound in scientific research and therapeutic applications.
Propiedades
Número CAS |
919997-11-8 |
|---|---|
Fórmula molecular |
C10H15N3O2 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
N-hydroxy-3-(2-pyridin-2-ylethylamino)propanamide |
InChI |
InChI=1S/C10H15N3O2/c14-10(13-15)5-8-11-7-4-9-3-1-2-6-12-9/h1-3,6,11,15H,4-5,7-8H2,(H,13,14) |
Clave InChI |
XDFAJRIDAIMJFL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CCNCCC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethenyl-4-[(propan-2-yl)oxy]benzamide](/img/structure/B12629314.png)
![5-(2-chloro-4-methoxyphenyl)-N-[(2R)-4-(4-chlorophenyl)but-3-en-2-yl]penta-2,4-dienamide](/img/structure/B12629318.png)



![1-[2-(Pyridin-2-yl)ethyl]-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B12629374.png)
![2-[(Methylamino)(pentafluorophenyl)methyl]phenol](/img/structure/B12629377.png)
methanone](/img/structure/B12629385.png)
![2,2'-[(2,5-Diamino-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-diamine)](/img/structure/B12629394.png)

![[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid](/img/structure/B12629409.png)

![Tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane](/img/structure/B12629423.png)

